Patulolide B
CAS No.: 103729-43-7
VCID: VC20742420
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Patulolide B is a naturally occurring macrolide compound that belongs to a class of antibiotics with significant biological activity. It was first isolated from the culture filtrate of the fungus Penicillium urticae S11R59, which has been recognized for producing various bioactive metabolites. Patulolide B is characterized by its twelve-membered lactone ring structure, which is a common feature in many biologically active macrolides. Biological ActivityPatulolide B exhibits notable cytotoxic properties, making it a compound of interest in pharmacological research. Studies have shown that it possesses antifungal and antibacterial activities, which can be attributed to its unique structural characteristics.
Table 2: Biological Activities of Patulolide B
Synthesis of Patulolide BThe synthesis of Patulolide B involves several synthetic steps that utilize various chemical reactions to construct its complex structure. One notable method includes the use of β-keto lactones as starting materials, which undergo transformations such as chain extension and oxidation to yield the final product. Synthetic Route Overview
Research Findings and ImplicationsRecent studies have focused on the potential applications of Patulolide B in medicine, particularly in the development of new antifungal and antibacterial agents. Its cytotoxic properties suggest that it could be valuable in cancer treatment as well, although further research is necessary to explore these possibilities fully. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 103729-43-7 | ||||||||||||
Product Name | Patulolide B | ||||||||||||
Molecular Formula | C12H18O3 | ||||||||||||
Molecular Weight | 210.27 g/mol | ||||||||||||
IUPAC Name | (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione | ||||||||||||
Standard InChI | InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 | ||||||||||||
Standard InChIKey | XETYGXGLGYXEIT-HSTULFTRSA-N | ||||||||||||
Isomeric SMILES | C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 | ||||||||||||
SMILES | CC1CCCCCCC(=O)C=CC(=O)O1 | ||||||||||||
Canonical SMILES | CC1CCCCCCC(=O)C=CC(=O)O1 | ||||||||||||
Synonyms | patulolide B | ||||||||||||
PubChem Compound | 6444101 | ||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume